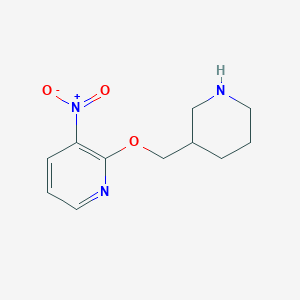

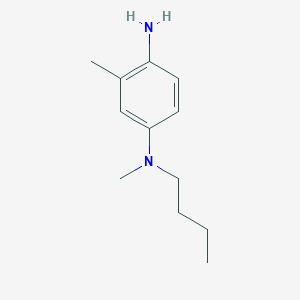

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine

Overview

Description

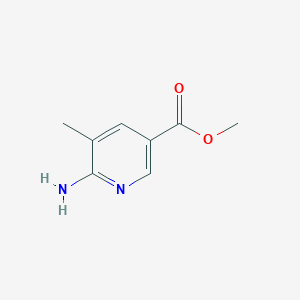

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine is an organic compound belonging to the pyridine family. It is an odorless and colorless crystalline solid that is soluble in water and ethanol. It is a versatile compound that has a wide range of applications in the pharmaceutical and chemical industries. It has been used in the synthesis of a variety of organic compounds, and is also used in the synthesis of drugs. This compound has also been studied for its potential biological effects, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Nitro-Aromatic Compounds in Environmental and Biological Systems

Nitro-aromatic compounds, such as 3-Nitrobenzanthrone, have been the focus of environmental and biological studies due to their potent mutagenic properties and presence in diesel exhaust and urban air pollution. These studies highlight the carcinogenic potential of nitro-aromatics, emphasizing the importance of understanding their biological interactions and environmental impact. Research indicates that these compounds form DNA adducts after metabolic activation, leading to mutagenesis and carcinogenesis (Arlt, 2005). Understanding the mechanisms of these reactions can inform strategies to mitigate their harmful effects on human health.

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are integral to medicinal chemistry, demonstrating a wide range of biological activities. These compounds serve as building blocks for pharmaceuticals addressing diverse therapeutic areas, including neurological disorders, infectious diseases, and cancer. Research on piperidine and its derivatives underscores their versatility and potential in drug development, showcasing their role in enhancing pharmacological profiles and crossing the blood-brain barrier effectively (Altaf et al., 2015).

properties

IUPAC Name |

3-nitro-2-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9/h2,4,6,9,12H,1,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEVBCJFFPDAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)